3-Amino-2,6-dichlorophenol
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Amino-2,6-dichlorophenol consists of a phenolic ring with amino and chlorine substituents. Its pKa value is 6.78 , making it approximately 100 times more acidic than 2-chlorophenol (pKa = 8.52) and 1000 times more acidic than phenol itself (pKa = 9.95) .
Chemical Reactions Analysis
- Electrochemical Reactions : It can undergo electrochemical transformations, especially in the presence of suitable redox mediators .
- Derivatization Reactions : For gas chromatography analysis, derivatization methods using diazomethane or α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) may be employed .
Physical and Chemical Properties
Scientific Research Applications
Biodegradation and Environmental Impact
- Biodegradation: 2,4-Dichlorophenol hydroxylase, a bacterial enzyme, can hydroxylate a range of halogenated phenols, including 2,6-dichlorophenol, indicating its potential use in bioremediation of halogenated phenolic compounds (Makdessi & Lechner, 1997).
- Environmental Clean-up: Biosurfactants are being researched for their ability to remove dichlorophenols like 2,6-dichlorophenol from water and soil, highlighting their potential in environmental remediation technologies (Christopher et al., 2021).
Analytical Chemistry and Sensor Development
- Electrochemical Sensing: Research on molecularly imprinted electrochemical sensors for detecting 2,4-dichlorophenol includes using analogous structures such as 2,6-dichlorophenol, offering insights into developing highly selective and sensitive environmental sensors (Ji, 2013).
- Indicator Use in Titration: 2,6-Dichlorophenol-indophenol has been used as an indicator in iodometric titrations, highlighting its utility in analytical chemistry for determining various compounds (Svehla et al., 1963).
Biological and Ecological Studies
- Insect Pheromone Research: 2,6-Dichlorophenol has been isolated from ticks, suggesting its role as a sex pheromone in these species, which is valuable for ecological and pest control studies (Sonenshine et al., 1976; Silverstein et al., 1983; Bruyne & Guerin, 1994).
- Attraction in Ticks: It's been found that 2,6-dichlorophenol attracts immature stages of the American dog tick, Dermacentor variabilis, which can have implications for understanding tick behavior and developing control strategies (Yoder & Stevens, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-2,6-dichlorophenol (ADCP) is a complex compound with multiple potential targets. It’s often used as an intermediate in the synthesis of various compounds, including pesticides and pharmaceuticals .
Mode of Action
It’s known that adcp can interact with biological systems, leading to various physiological changes . More research is needed to elucidate the specific interactions between ADCP and its targets.
Biochemical Pathways
ADCP is involved in several biochemical pathways due to its role as an intermediate in the synthesis of other compounds . For instance, it’s used in the synthesis of fluorinated compounds .
Result of Action
ADCP has been reported to induce prominent renal corticomedullary necrosis in vivo, making it a potent acute nephrotoxicant . In vitro, exposure to ADCP increases lactate dehydrogenase (LDH) release from rat renal cortical slices at concentrations of 0.05 mM or greater .
Biochemical Analysis
Biochemical Properties
It is known that mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway
Cellular Effects
It is known that 4-Amino-2,6-dichlorophenol, a related compound, is a potent acute nephrotoxicant in vivo, inducing prominent renal corticomedullary necrosis . In vitro, exposure to 4-Amino-2,6-dichlorophenol increases lactate dehydrogenase (LDH) release from rat renal cortical slices at 0.05 mM or greater .
Temporal Effects in Laboratory Settings
It is known that the removal efficiency of 2,6-dichlorophenol decreases with increasing dose rate at all initial concentrations of 0.5, 1, and 2 g L−1 .
Dosage Effects in Animal Models
It is known that 4-Amino-2,6-dichlorophenol is a potent acute nephrotoxicant in vivo .
Metabolic Pathways
It is known that mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway .
Transport and Distribution
It is known that 4-Amino-2,6-dichlorophenol causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Subcellular Localization
It is known that proteins can be localized in different cellular compartments based on their amino acid sequences
Properties
IUPAC Name |
3-amino-2,6-dichlorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVUWQZPPDNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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